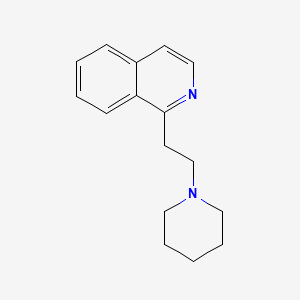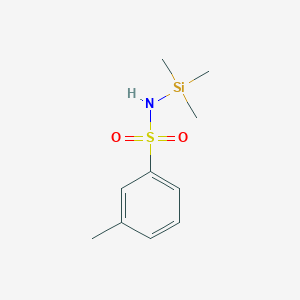
3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a benzene ring. The compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with trimethylsilylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Methylbenzenesulfonyl chloride+Trimethylsilylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of N-alkylated sulfonamides.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonic acids.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonamide group can form hydrogen bonds and interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Trimethylsilyl)benzenesulfonamide
- 3-Methylbenzenesulfonamide
- N-(Trimethylsilyl)toluenesulfonamide
Uniqueness
3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to the presence of both the methyl and trimethylsilyl groups. The methyl group enhances the compound’s reactivity, while the trimethylsilyl group provides steric hindrance and increases lipophilicity. This combination of features makes it a versatile reagent in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61511-56-6 |
|---|---|
Molekularformel |
C10H17NO2SSi |
Molekulargewicht |
243.40 g/mol |
IUPAC-Name |
3-methyl-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C10H17NO2SSi/c1-9-6-5-7-10(8-9)14(12,13)11-15(2,3)4/h5-8,11H,1-4H3 |
InChI-Schlüssel |
NRCZVXGZWNWBFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
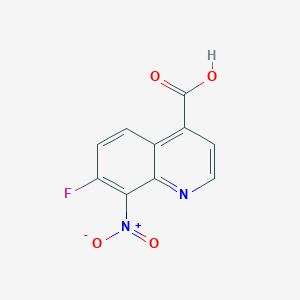
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
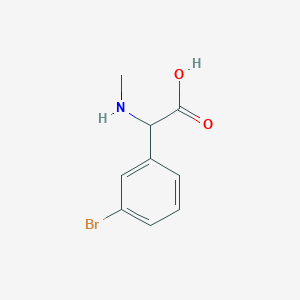
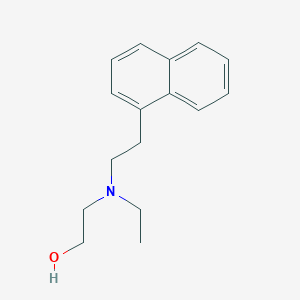
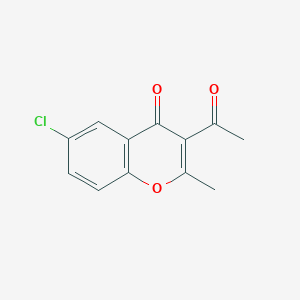
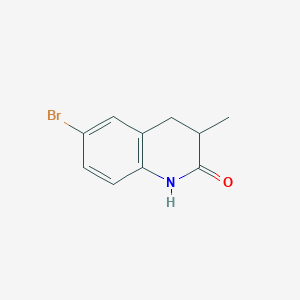

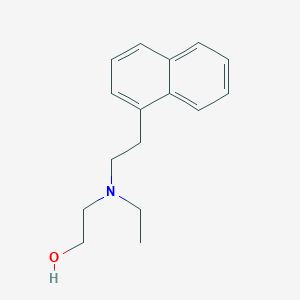

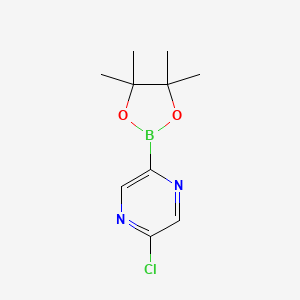
![2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11872128.png)
